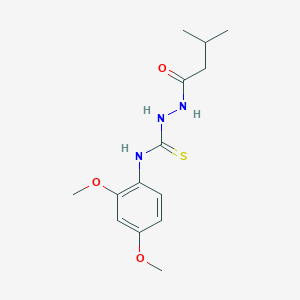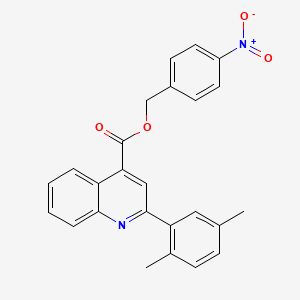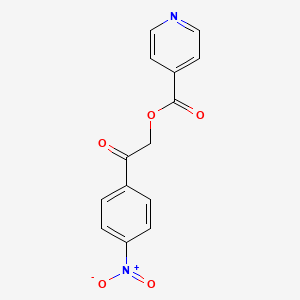
2-(4-Nitrophenyl)-2-oxoethyl pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl isonicotinate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitrophenyl group attached to an oxoethyl isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl isonicotinate typically involves the reaction of 4-nitrophenyl isonicotinate with appropriate reagents under controlled conditions. One common method involves the nucleophilic substitution reaction of 4-nitrophenyl isonicotinate with cyclic secondary amines in acetonitrile (MeCN). The reaction conditions, such as the concentration of amines and the temperature, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of 2-(4-nitrophenyl)-2-oxoethyl isonicotinate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl isonicotinate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a catalyst (e.g., palladium on carbon).
Nucleophiles: Cyclic secondary amines (e.g., morpholine, piperidine).
Major Products
Reduction: 2-(4-Aminophenyl)-2-oxoethyl isonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl isonicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl isonicotinate involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a redox mechanism involving the transfer of electrons and protons . The compound’s biological activities may be attributed to its ability to interact with cellular components and disrupt essential biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl isonicotinate: A precursor in the synthesis of 2-(4-nitrophenyl)-2-oxoethyl isonicotinate.
4-Nitrophenyl chloroformate: Used in the synthesis of carbamate derivatives.
4-Nitrophenol: A related compound used in various chemical reactions and industrial applications.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl isonicotinate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a nitrophenyl group with an oxoethyl isonicotinate moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H10N2O5 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C14H10N2O5/c17-13(10-1-3-12(4-2-10)16(19)20)9-21-14(18)11-5-7-15-8-6-11/h1-8H,9H2 |
InChI Key |
PLYVWPQINUEOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


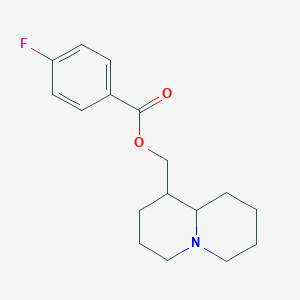
![2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B10867473.png)
![4,6-Bis(dimethylamino)-N'~2~-[(4-hydroxyphenyl)methylene]-1,3,5-triazine-2-carbohydrazide](/img/structure/B10867483.png)
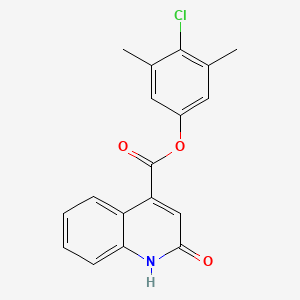
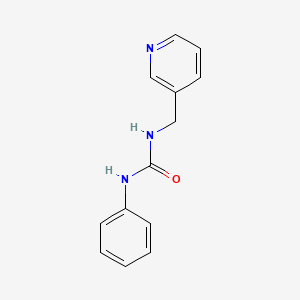
![2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10867500.png)

![(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867503.png)
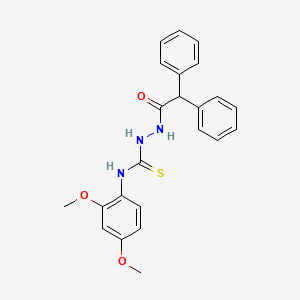
![(2E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]ethanoic acid](/img/structure/B10867509.png)
![2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10867520.png)
![16-(furan-2-yl)-4-[(4-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10867524.png)
